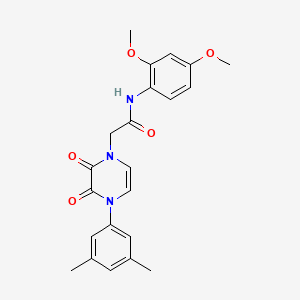
N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and a dihydropyrazine moiety. Its molecular formula is C24H28N2O4, with a molar mass of approximately 420.50 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar pyrazine structures have been shown to inhibit cancer cell growth by inducing apoptosis through various pathways:
- Mechanism of Action : The compound may interact with key regulatory proteins involved in cell cycle progression and apoptosis. Inhibitors targeting MDM2 and XIAP have demonstrated significant anticancer activity by activating p53 in tumor cells .
- In Vitro Studies : In vitro assays indicate that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .
Anti-inflammatory Effects
Compounds containing the dihydropyrazine structure have also been associated with anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways:
- Cytokine Modulation : Research indicates that similar compounds can reduce the expression of TNF-alpha and IL-6 in activated macrophages .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MX69 | 0.3 | MDM2/XIAP inhibition; p53 activation |
| Anti-inflammatory | Bardoxolone methyl | <1 | NF-kB pathway inhibition |
| Cytotoxicity | Pyrazin derivatives | 0.5-1.2 | Induction of apoptosis |
Case Study 1: Anticancer Efficacy
A study exploring the efficacy of pyrazine derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity in breast cancer models. The tested compound exhibited a notable decrease in cell viability at concentrations as low as 0.5 µM, corroborating its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory properties of structurally similar compounds in a murine model of arthritis. Results demonstrated a marked reduction in joint swelling and inflammatory markers following treatment with these compounds, indicating their therapeutic potential in inflammatory diseases .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-9-15(2)11-16(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-17(29-3)12-19(18)30-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVUQFPZKDUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














